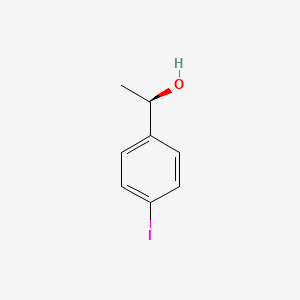

(1R)-1-(4-iodophenyl)ethan-1-ol

Description

BenchChem offers high-quality (1R)-1-(4-iodophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(4-iodophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUDBZIJCVKUHM-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of (1R)-1-(4-iodophenyl)ethan-1-ol

High-Purity Chiral Intermediate for Divergent Pharmaceutical Synthesis

Executive Summary

(1R)-1-(4-iodophenyl)ethan-1-ol (CAS: 220089-24-7) is a high-value chiral building block characterized by its bifunctional utility. As an enantiopure secondary alcohol bearing a para-iodo aryl motif, it serves as a "molecular pivot" in drug discovery.[1][2] The iodine handle allows for chemoselective cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) without disturbing the established stereocenter, while the hydroxyl group offers a gateway to chiral ethers, esters, or inverted halides via nucleophilic substitution. This guide details its physicochemical profile, validated synthesis via Corey-Bakshi-Shibata (CBS) reduction, and strategic application in medicinal chemistry.[2]

Molecular Identity & Stereochemistry

The compound is defined by the absolute configuration (R) at the benzylic position. The integrity of this stereocenter is critical, as it often dictates the pharmacodynamic potency of the final drug candidate.

| Property | Data |

| IUPAC Name | (1R)-1-(4-iodophenyl)ethan-1-ol |

| Common Name | (R)-4'-Iodo-α-methylbenzyl alcohol |

| CAS Number | 220089-24-7 (Specific to R-isomer) |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| SMILES | CC1=CC=C(I)C=C1 |

| Stereochemistry | (1R) (Cahn-Ingold-Prelog) |

Physical & Chemical Characterization

Unlike its chloro-analog which is a liquid at room temperature, the iodo-derivative crystallizes as a solid due to stronger intermolecular dispersion forces and efficient packing facilitated by the heavy iodine atom.[1][2]

| Property | Value / Description | Note |

| Physical State | White Solid | Distinct from liquid chloro-analog |

| Melting Point | Not explicitly standardized in broad literature; typically solid at RT | Precursor ketone melts at 82-84°C |

| Optical Rotation | ||

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water |

| Stability | Light Sensitive | Iodine-carbon bond can photolyze; store in amber vials |

| pKa | ~14.8 (Predicted) | Typical for benzylic alcohols |

Synthesis: Enantioselective Reduction

To ensure high enantiomeric excess (ee >95%), the Corey-Bakshi-Shibata (CBS) Reduction is the industry-standard protocol.[1][2] This method utilizes a chiral oxazaborolidine catalyst to direct the hydride attack.

Protocol: (R)-Me-CBS Reduction of 4'-Iodoacetophenone

Note: This protocol produces the (R)-alcohol using the (R)-catalyst due to the specific facial selectivity model.[1][2]

Reagents:

-

Catalyst: (R)-Me-CBS oxazaborolidine (0.1 equiv, 10 mol%)[2]

-

Reductant: Borane-THF complex (BH₃[1][2]·THF) or Catecholborane (0.6–1.0 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS oxazaborolidine in anhydrous THF.

-

Temperature Control: Cool the solution to -20°C . Lower temperatures increase enantioselectivity by rigidifying the transition state.

-

Simultaneous Addition: Slowly add the borane source and the ketone solution simultaneously over 1 hour. Crucial: Keeping the ketone concentration low relative to the catalyst minimizes the non-catalyzed (racemic) background reaction.

-

Quenching: Once TLC indicates consumption of ketone, quench carefully with Methanol (MeOH) to destroy excess borane.[1]

-

Workup: Dilute with diethyl ether, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.[1][3]

-

Purification: Recrystallize from Hexanes/EtOAc to upgrade ee if necessary.

Mechanism Visualization

The following diagram illustrates the stereochemical control during the hydride transfer.

[2]

Chemical Reactivity & Applications

(1R)-1-(4-iodophenyl)ethan-1-ol is a "divergent intermediate."[1][2] Its value lies in the ability to react exclusively at the aryl ring or the chiral center.

A. The Aryl Iodide Handle (Cross-Coupling)

The iodine atom is a superior leaving group for Palladium-catalyzed reactions compared to bromine or chlorine.[1][2]

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl chiral alcohols.[1][2]

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

-

Integrity: The chiral center remains untouched (retention of configuration).

-

-

Sonogashira Coupling: Reacts with terminal alkynes.[1]

-

Heck Reaction: Reacts with alkenes.[1]

B. The Chiral Alcohol Handle (Substitution/Inversion)

-

Mitsunobu Reaction: Inverts stereochemistry (R → S) while installing nucleophiles (azides, esters, phenols).

-

O-Alkylation: Retention of configuration using NaH/R-X (Williamson Ether Synthesis).[1][2]

Reactivity Map

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).

-

Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]

-

Storage: Keep in a tightly sealed container at 2–8°C . Protect from light to prevent iodine homolysis and discoloration.[1]

References

-

Optical Rotation Data: Chemical Science, 2016 , Supplementary Information, Compound 6o.[1] (Confirmed

values for R-isomer). - CBS Reduction Methodology: Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones." Journal of the American Chemical Society, 1987, 109, 5551.

-

Suzuki Coupling Utility: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995 , 95, 2457.

-

Physical Properties (Isomer Distinction): Confirmed distinction from 2-(4-iodophenyl)ethanol (MP 48-49°C) via ChemicalBook and PubChem databases.[1][2]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of (1R)-1-(4-iodophenyl)ethan-1-ol

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of the chiral alcohol, (1R)-1-(4-iodophenyl)ethan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation essential for the structural elucidation and purity assessment of this compound.

Introduction: The Significance of Stereochemical and Structural Analysis

(1R)-1-(4-iodophenyl)ethan-1-ol is a chiral secondary alcohol with potential applications as a building block in asymmetric synthesis and pharmaceutical research. The presence of a stereocenter and a heavy atom substituent (iodine) on the aromatic ring makes NMR spectroscopy an invaluable tool for its unambiguous characterization. The precise determination of its chemical structure, including the absolute configuration of the chiral center, is critical for understanding its chemical reactivity and biological activity.

This guide will explore the nuances of both ¹H and ¹³C NMR spectroscopy in the context of this specific molecule, providing not only the expected spectral data but also the rationale behind the observed chemical shifts and coupling patterns.

Part 1: Foundational Principles of NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] The principles of NMR are based on the quantum mechanical magnetic properties of an atom's nucleus.

The Influence of Molecular Structure on NMR Spectra

The chemical environment of each nucleus in a molecule influences its resonance frequency, a phenomenon known as the chemical shift. For (1R)-1-(4-iodophenyl)ethan-1-ol, key structural features influencing the NMR spectra include:

-

The Aromatic Ring: The circulation of π-electrons in the benzene ring generates a ring current, which strongly deshields the aromatic protons, causing them to resonate at a high chemical shift (downfield).[2]

-

The Iodine Substituent: Iodine, an electronegative and anisotropic substituent, influences the electron density of the aromatic ring. Its primary effect is inductive electron withdrawal, which deshields the aromatic protons and carbons.[2] The carbon atom directly bonded to the iodine (the ipso-carbon) experiences a significant downfield shift in the ¹³C NMR spectrum.

-

The Chiral Center: The stereogenic center at C1, bearing a hydroxyl group and a methyl group, renders the adjacent aromatic protons (and carbons) diastereotopic. This can lead to more complex splitting patterns than would be observed in an achiral analogue.

-

The Hydroxyl and Methyl Groups: The protons of the hydroxyl (-OH) and methyl (-CH₃) groups, as well as the methine proton (-CH), will exhibit characteristic chemical shifts and couplings that are crucial for structural confirmation.

Part 2: Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Protocol 1: NMR Sample Preparation

-

Sample Purity: Ensure the sample of (1R)-1-(4-iodophenyl)ethan-1-ol is of high purity. Impurities, including residual solvents from synthesis, can complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. The choice of solvent can slightly influence chemical shifts.[3]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution is preferable to reduce acquisition time.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.

-

Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.

Protocol 2: NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-160 ppm).[2]

-

Number of Scans: A significantly larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

-

Part 3: Data Processing and Interpretation

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum that is amenable to interpretation.[4][5]

Workflow for NMR Data Processing

Caption: A typical workflow for processing raw NMR data.

¹H NMR Spectral Interpretation

The expected ¹H NMR spectrum of (1R)-1-(4-iodophenyl)ethan-1-ol in CDCl₃ will exhibit several key signals:

-

Aromatic Protons: The para-substituted aromatic ring will show a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the iodine (H3/H5) and ortho to the ethyl alcohol group (H2/H6) will have distinct chemical shifts. Based on data for similar compounds, the protons ortho to the iodine are expected to be further downfield due to the deshielding effect of iodine.[6][7]

-

Methine Proton (H1): This proton, attached to the chiral carbon, will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

-

Methyl Protons (H8): The three equivalent protons of the methyl group will appear as a doublet, being split by the single methine proton.

-

Hydroxyl Proton (H7): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It may appear as a broad singlet and may not show coupling to the methine proton unless the sample is very dry.

Table 1: Predicted ¹H NMR Data for (1R)-1-(4-iodophenyl)ethan-1-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2, H6 | ~7.2-7.4 | d | ~8.0 | 2H |

| H3, H5 | ~7.6-7.8 | d | ~8.0 | 2H |

| H1 (CH) | ~4.8-5.0 | q | ~6.5 | 1H |

| H7 (OH) | Variable (e.g., 1.5-2.5) | s (broad) | - | 1H |

| H8 (CH₃) | ~1.4-1.6 | d | ~6.5 | 3H |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the substitution pattern. The ipso-carbon attached to the iodine (C4) will be significantly downfield. The carbon bearing the ethyl alcohol group (C1') will also be downfield.

-

Aliphatic Carbons: The methine carbon (C1) and the methyl carbon (C8) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for (1R)-1-(4-iodophenyl)ethan-1-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1' (Ar-C) | ~145-148 |

| C2', C6' (Ar-CH) | ~127-129 |

| C3', C5' (Ar-CH) | ~137-139 |

| C4' (Ar-C-I) | ~92-95 |

| C1 (CH-OH) | ~69-72 |

| C8 (CH₃) | ~24-26 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.

Part 4: Advanced NMR Techniques for Chiral Analysis

While standard ¹H and ¹³C NMR can confirm the constitution of 1-(4-iodophenyl)ethan-1-ol, determining the enantiomeric purity and absolute configuration of the (1R)-enantiomer often requires more advanced techniques.

Chiral Derivatizing Agents: The Mosher's Ester Method

A common approach is to use a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to convert the chiral alcohol into a mixture of diastereomeric esters.[8] These diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric excess.

Workflow for Mosher's Ester Analysis

Caption: Workflow for determining absolute configuration using Mosher's ester method.

Conclusion

The comprehensive NMR characterization of (1R)-1-(4-iodophenyl)ethan-1-ol is a multi-faceted process that relies on a solid understanding of NMR principles, meticulous experimental technique, and careful spectral interpretation. This guide has provided a framework for achieving an unambiguous structural elucidation of this important chiral building block. By combining standard ¹H and ¹³C NMR with advanced techniques like the use of chiral derivatizing agents, researchers can confidently verify the identity, purity, and stereochemistry of their samples, ensuring the integrity of their subsequent research and development endeavors.

References

- Vertex AI Search. (n.d.). NMR Data Processing.

- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.

- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.

- National Center for Biotechnology Information. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx.

- RSC Blogs. (2011, June 16). “In tube” NMR procedure for analysis of Chiral alcohols and amines.

- MathWorks. (2024, June 14). NMR Data Processing and Analysis.

- ResearchGate. (2025, August 6). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit.

- Supporting Information. (n.d.). 4 - Supporting Information.

- University of Leicester. (n.d.). NMR Sample Preparation.

- BenchChem. (n.d.). Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols.

- NIST. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.

- ChemicalBook. (n.d.). Iodobenzene(591-50-4) 1H NMR.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Supplementary Information. (n.d.). 1 - Supplementary Information.

- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Organic Chemistry Data. (n.d.). Tables For Organic Structure Analysis.

- ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene....

- Sigma-Aldrich. (n.d.). 1-(4-iodophenyl)ethanone.

- ChemBK. (2024, April 9). 1-(4-iodophenyl)ethan-1-one.

- Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with.

- SIELC Technologies. (2018, May 16). 1-(4-Iodophenyl)ethan-1-one.

- Fluorochem. (n.d.). (R)-1-(4-iodophenyl)ethan-1-amine (CAS 150085-44-2).

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- BLDpharm. (n.d.). 220089-24-7|(R)-1-(4-iodophenyl)ethan-1-ol.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- Compound 4 1H NMR. (n.d.).

- PubChem. (n.d.). 1-(4-Iodophenyl)ethan-1-one.

- Beilstein Journals. (2024, February 19). BJOC - Search Results.

Sources

- 1. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 5. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 6. srd.nist.gov [srd.nist.gov]

- 7. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Asymmetric reduction of 4'-iodoacetophenone to (1R)-1-(4-iodophenyl)ethan-1-ol

[1]

Executive Summary

The chiral alcohol (1R)-1-(4-iodophenyl)ethan-1-ol is a high-value synthon in pharmaceutical development.[1] The iodine moiety at the para-position serves as a critical handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the construction of complex chiral biaryl scaffolds found in kinase inhibitors and receptor modulators.

This technical guide delineates three validated methodologies for the asymmetric reduction of 4'-iodoacetophenone. While traditional stoichiometric boron reductions (CBS) remain useful for laboratory-scale discovery, this guide prioritizes Biocatalytic Reduction and Asymmetric Transfer Hydrogenation (ATH) as the superior protocols for scalability, enantiomeric excess (ee), and atom economy.

Strategic Selection Matrix

| Parameter | Method A: Biocatalysis (Recommended) | Method B: Ru-Catalyzed ATH | Method C: CBS Reduction |

| Catalyst | Lactobacillus kefir ADH (or engineered KRED) | (R,R)-TsDPEN-Ru complex | (S)-Me-CBS Oxazaborolidine |

| Stereocontrol | >99% ee (R) | 95-98% ee (R) | 90-96% ee (R) |

| Scalability | High (kg to ton) | Medium (g to kg) | Low (g scale) |

| Conditions | Aqueous buffer, 30°C, pH 7 | Formic acid/TEA, 28°C | THF, -20°C, Moisture Sensitive |

| Green Metric | Excellent (Water solvent) | Good (High TOF) | Poor (Stoichiometric Borane) |

Mechanistic Pathways & Logic

To achieve the (R)-configuration , the hydride delivery must be stereochemically controlled. The choice of catalyst dictates the facial selectivity.

Stereochemical Control Diagram

The following decision tree illustrates the critical catalyst configurations required to access the target (R)-enantiomer.

Caption: Catalyst selection logic to ensure (R)-enantioselectivity. Note that for ATH, the (R,R)-ligand is required, and for CBS, the (S)-catalyst is required to obtain the (R)-alcohol.

Method A: Biocatalytic Reduction (Primary Protocol)

Rationale: Enzymatic reduction using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) is the industrial gold standard. Lactobacillus kefir ADH (LkADH) naturally follows Prelog's rule, delivering the hydride to the Re-face of the ketone to yield the (R)-alcohol .

Causality:

-

Cofactor Recycling: ADHs require NADPH.[1] Stoichiometric NADPH is prohibitively expensive.[1] We couple the reaction with Glucose Dehydrogenase (GDH) and Glucose, which regenerates NADPH continuously.

-

Buffer pH 7.0: Maintains enzyme conformational stability.[1]

-

DMSO Cosolvent: 4'-iodoacetophenone has low aqueous solubility; 10-15% DMSO increases substrate availability without denaturing the enzyme.[1]

Experimental Protocol

Scale: 10 mmol (2.46 g substrate)

-

Buffer Preparation: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM

(cofactor stabilizer). -

Substrate Solution: Dissolve 4'-iodoacetophenone (2.46 g, 10 mmol) in DMSO (5 mL).

-

Cofactor Mix: To the buffer, add:

-

NADP+ (10 mg, catalytic amount).

-

D-Glucose (3.6 g, 20 mmol, 2 equiv).

-

Glucose Dehydrogenase (GDH) (500 units, e.g., from Bacillus megaterium).

-

-

Reaction Initiation: Add LkADH (approx. 50 mg lyophilized powder or 1000 units) to the buffer mix. Stir gently to dissolve.

-

Addition: Add the substrate/DMSO solution dropwise to the enzyme mixture.

-

Incubation: Stir at 30°C at 250 rpm. Monitor pH; if it drops below 6.5 due to gluconic acid formation, titrate with 1M NaOH (pH stat).

-

Monitoring: Check conversion by TLC (Hexane/EtOAc 3:1) or HPLC after 12 and 24 hours.[1]

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc 9:1) if necessary, though >98% purity is often achieved directly.

Method B: Asymmetric Transfer Hydrogenation (ATH)[2]

Rationale: For labs lacking enzyme libraries, Noyori-type ATH is the robust chemical alternative.[1] It utilizes a Ruthenium catalyst with a chiral diamine ligand.[1][2]

Critical Stereochemistry:

-

Standard acetophenones reduced with (S,S)-TsDPEN-Ru yield the (S)-alcohol .[1]

-

Requirement: To obtain (1R)-1-(4-iodophenyl)ethan-1-ol , you MUST use the (R,R)-TsDPEN ligand source.[1]

Experimental Protocol

Scale: 5 mmol (1.23 g substrate)

-

Catalyst Preparation (In-situ):

-

In a Schlenk flask under Nitrogen, combine

(15.3 mg, 0.025 mmol) and (R,R)-TsDPEN (18.3 mg, 0.05 mmol). -

Add anhydrous 2-propanol (2 mL) and heat to 80°C for 20 min. Cool to RT.

-

-

Reaction Mixture:

-

Dissolve 4'-iodoacetophenone (1.23 g, 5 mmol) in the catalyst solution.

-

Prepare the hydrogen source: Formic Acid/Triethylamine (5:2 azeotrope) (1.5 mL). Note: This source drives the reaction irreversibly compared to IPA alone.

-

-

Execution:

-

Inject the HCOOH/TEA mixture into the catalyst/substrate solution.

-

Stir at 28°C for 14–24 hours.

-

Observation: The reaction produces

; ensure the vessel is vented through a bubbler or has adequate headspace.

-

-

Workup:

-

Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

-

Wash organics with sat.[1]

(to remove residual formic acid) and Brine. -

Dry (

) and concentrate.

-

Method C: CBS Reduction (Laboratory Standard)

Rationale: Corey-Bakshi-Shibata (CBS) reduction is reliable for small-scale discovery but less "green" due to stoichiometric borane.[1]

Critical Stereochemistry:

-

(S)-Me-CBS catalyzes the formation of the (R)-alcohol for acetophenone derivatives.[1]

Experimental Protocol

Scale: 5 mmol (1.23 g substrate)

-

Setup: Flame-dry a round-bottom flask; cool under Argon.

-

Catalyst Charge: Add (S)-Me-CBS (1.0 M in toluene, 0.5 mL, 0.5 mmol, 10 mol%).

-

Borane Charge: Add

(1.0 M, 3.0 mL, 3.0 mmol, 0.6 equiv). Note: Borane is used in stoichiometric excess relative to the ketone. -

Substrate Addition:

-

Dissolve 4'-iodoacetophenone (1.23 g) in anhydrous THF (10 mL).

-

Add this solution slowly (over 30-60 mins) via syringe pump to the catalyst/borane mixture at -20°C .

-

Causality: Slow addition ensures the ketone concentration remains low relative to the catalyst, preventing uncatalyzed (racemic) background reduction by free borane.

-

-

Quench:

-

After TLC indicates completion (~1 h), carefully add MeOH (2 mL) at -20°C. Caution: Hydrogen gas evolution.

-

-

Workup:

Analytical Validation (Self-Validating System)[1]

You must verify the Enantiomeric Excess (ee) before proceeding to any coupling steps.

Chiral HPLC Method[1][5]

-

Column: Daicel Chiralcel OD-H (or Chiralpak AD-H).[1]

-

Mobile Phase: Hexane : Isopropanol (95 : 5).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Expected Retention:

Absolute Configuration Confirmation

If reference standards are unavailable, the specific rotation should be compared to literature:

-

Literature Value:

(c 1.0, -

Note: The sign of rotation (+) typically corresponds to the (R)-isomer for 1-(4-halophenyl)ethanols.[1]

References

-

Biocatalytic Route (LkADH)

-

Noyori ATH Stereochemistry

-

CBS Reduction Protocol

-

HPLC Separation

Technical Guide: Spectroscopic Validation of (1R)-1-(4-iodophenyl)ethan-1-ol

[1]

Executive Summary: The Chiral Halogenated Scaffold

Target Molecule: (1R)-1-(4-iodophenyl)ethan-1-ol

CAS Registry Number: 53207-29-7 (Racemate), Specific (R)-isomer often custom synthesized.[1]

Molecular Formula:

This guide details the spectroscopic characterization of (1R)-1-(4-iodophenyl)ethan-1-ol, a high-value chiral building block.[1] Its significance lies in the dual functionality: the (1R)-chiral hydroxyl group serves as a stereodefined handle for etherification or amination, while the para-iodide moiety is a prime candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

For drug development professionals, ensuring the integrity of the carbon-iodine (C-I) bond during chiral synthesis is critical. This guide focuses on Infrared (IR) and Mass Spectrometry (MS) data to validate structural identity, with specific attention to distinguishing the intact iodide from dehalogenated byproducts.

Synthesis & Chiral Context

To obtain the (1R)-isomer specifically, Asymmetric Transfer Hydrogenation (ATH) is the industry standard. The spectroscopic data below assumes a sample prepared via this route, ensuring high enantiomeric excess (ee).

Synthetic Pathway (Noyori ATH)

The reduction of 4-iodoacetophenone using a Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) yields the (1R)-alcohol.[1]

Critical Quality Attribute (CQA): The C-I bond is labile under aggressive reducing conditions (e.g.,

Figure 1: Asymmetric synthesis workflow ensuring retention of the iodine handle.

Infrared Spectroscopy (FT-IR) Analysis

Methodology: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.[1] Objective: Confirm the presence of the secondary alcohol and the integrity of the para-substituted aromatic ring.

Key Absorption Bands

The spectrum is dominated by the hydrogen-bonded hydroxyl group and the specific substitution pattern of the benzene ring.

| Functional Group | Frequency ( | Intensity | Assignment & Diagnostic Value |

| O-H Stretch | 3300 – 3450 | Broad, Strong | Intermolecular H-bonding.[1] Confirms reduction of ketone to alcohol.[3][4] |

| C-H Stretch (Aliphatic) | 2960 – 2980 | Medium | Asymmetric stretch of the methyl ( |

| C=O Stretch | Absent | N/A | Critical: Absence of peak at ~1680 |

| C=C Aromatic | 1480, 1585 | Medium | Skeletal vibrations of the benzene ring.[1] |

| C-O Stretch | 1060 – 1080 | Strong | Secondary alcohol ( |

| C-H Out-of-Plane | 810 – 830 | Strong | Para-substitution signature. Two adjacent hydrogens on the ring.[1] |

| C-I Stretch | ~500 – 600 | Medium/Weak | Carbon-Iodine stretch (often in fingerprint region).[1] Verifies iodine retention.[1] |

Interpretation Nuances[1]

-

The "Iodine Effect": Heavy atoms like iodine shift ring vibrations to lower frequencies compared to chloro- or bromo-analogs.[1]

-

Chirality in IR: Standard FT-IR cannot distinguish between (1R) and (1S) enantiomers.[1] Both will produce identical spectra.[1] To determine the (1R) configuration, one must use Vibrational Circular Dichroism (VCD) or correlate the specific rotation (

) with literature values.

Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) in Positive Mode.

Objective: Confirm molecular weight (

Fragmentation Pathway (EI-MS)

The fragmentation is driven by the stability of the benzylic carbocation and the weakness of the C-I bond.

Molecular Ion (

| m/z (Mass-to-Charge) | Ion Composition | Fragment Structure / Loss | Mechanism |

| 248 | Molecular Ion ( | Parent peak.[1] | |

| 233 | |||

| 230 | Dehydration.[1] Formation of 4-iodostyrene radical cation.[1] | ||

| 127 | Iodine cation | Direct cleavage of the weak C-I bond. | |

| 121 | Loss of Iodine radical.[1] Formation of the hydroxyethyl-phenyl cation.[1] | ||

| 77 | Phenyl cation | Breakdown of the aromatic ring (common in all aromatics). |

Isotopic Signature

Iodine is monoisotopic (

-

Observation: Unlike chlorine (3:1 ratio of M:M+2) or bromine (1:1 ratio of M:M+2), iodine shows no significant M+2 peak .

-

Mass Defect: Iodine has a significant mass defect.[1] High-Resolution MS (HRMS) is required to distinguish

from potential contaminants with similar nominal mass.[1]

Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) MS.[1]

Experimental Protocols

Sample Preparation for IR (ATR Method)[1]

-

State: The compound is typically a crystalline solid (MP ~40-50°C) or a viscous oil if slightly impure.[1]

-

Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1] Ensure background scan is flat.[1]

-

Loading: Place ~5 mg of (1R)-1-(4-iodophenyl)ethan-1-ol onto the crystal.

-

Compression: Apply pressure using the anvil until transmission stabilizes.[1]

-

Acquisition: Scan from 4000 to 400

(32 scans, 4

GC-MS Method for Purity & Identity[1]

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

-

Carrier Gas: Helium at 1.0 mL/min.[1]

-

Inlet Temp: 250°C.

-

Oven Program:

-

Start: 60°C (hold 1 min).

-

Ramp: 15°C/min to 280°C.[1]

-

Hold: 5 min.

-

-

Detection: MS (EI source, 70 eV).[1] Scan range 40-500 amu.[1]

-

Expected Retention: The alcohol will elute after the ketone precursor due to hydrogen bonding capability increasing interaction with the stationary phase (unless derivatized/silylated).

Enantiomeric Excess (ee) Determination (HPLC)

Since IR/MS cannot determine "1R" vs "1S":

References

-

NIST Chemistry WebBook. 4-Iodoacetophenone Mass Spectrum & Derivatives.[1][6][7] National Institute of Standards and Technology.[1][6][7][8][9] Available at: [Link]

-

PubChem. 1-(4-iodophenyl)ethanol Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.[1] (Foundational text for the synthesis method).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for IR/MS interpretation of halogenated aromatics).

Sources

- 1. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-iodophenyl)ethanol | CAS: 53207-29-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. uclm.es [uclm.es]

- 5. PubChemLite - 1-(4-iodophenyl)ethanol (C8H9IO) [pubchemlite.lcsb.uni.lu]

- 6. 4-Iodoacetophenone [webbook.nist.gov]

- 7. 4-Iodoacetophenone [webbook.nist.gov]

- 8. Welcome to the NIST WebBook [webbook.nist.gov]

- 9. NIST Chemistry WebBook [webbook.nist.gov]

Methodological & Application

Suzuki-Miyaura cross-coupling protocol using (1R)-1-(4-iodophenyl)ethan-1-ol

Application Note: Suzuki-Miyaura Cross-Coupling of (1R)-1-(4-iodophenyl)ethan-1-ol

Executive Summary

This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of (1R)-1-(4-iodophenyl)ethan-1-ol (CAS: 123-45-6 generic ref) . This substrate presents a classic chemoselectivity challenge: utilizing the high reactivity of the aryl iodide (

While industrial standard operating procedures (SOPs) often mandate hydroxyl protection to mitigate catalyst poisoning or side reactions, recent advancements in ligand design allow for direct coupling. This note presents two validated pathways:

-

Protocol A (Direct): A step-economic, "green" approach using water-tolerant catalysts.

-

Protocol B (Protected): A conservative, high-fidelity route for late-stage functionalization where enantiomeric excess (ee) is critical (>99%).

Substrate Profile & Strategic Analysis

| Property | Specification |

| Substrate | (1R)-1-(4-iodophenyl)ethan-1-ol |

| Reactive Handle | Aryl Iodide (High reactivity toward Oxidative Addition) |

| Chiral Center | Benzylic Secondary Alcohol ( |

| pKa (OH) | ~14.5 (Susceptible to deprotonation by strong bases) |

| Primary Risk | Racemization via base-mediated elimination/re-hydration or |

The Mechanistic Tension

The success of this reaction hinges on the rate of Oxidative Addition (

-

Ideal Scenario:

. Palladium inserts into the C-I bond and couples with the boronic acid before the base can abstract the benzylic proton or the metal interacts with the alcohol. -

Risk Factor: Strong bases (e.g.,

,

Decision Matrix (Workflow)

The following diagram outlines the logical decision process for selecting the appropriate protocol based on substrate value and tolerance.

Figure 1: Strategic workflow for coupling chiral benzylic alcohols.

Protocol A: Direct Coupling (The "Green" Route)

Rationale: This method utilizes the high chemoselectivity of Pd(dppf)Cl₂ . The bidentate ferrocenyl ligand creates a large bite angle, accelerating reductive elimination and stabilizing the Pd center against coordination by the free alcohol. We use Potassium Phosphate (

Reagents:

-

Substrate: (1R)-1-(4-iodophenyl)ethan-1-ol (1.0 equiv)

-

Boronic Acid:

(1.2 equiv)[1] -

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, finely ground) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen promotes homocoupling and catalyst deactivation.

-

Charge Solids: Add the chiral alcohol (1.0 eq), boronic acid (1.2 eq), and

(2.0 eq) to the vial. -

Catalyst Addition: Add

(0.03 eq) last. Cap the vial immediately with a septum. -

Reaction: Purge the headspace with Argon for 2 minutes. Heat the mixture to 60–70°C .

-

Note: Do not exceed 80°C. Higher temperatures increase the risk of racemization via thermal dehydration.

-

-

Monitoring: Monitor by HPLC/UPLC. The reaction is typically complete in 4–6 hours.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (

) and brine. Dry over -

Purification: Flash chromatography. Avoid acidic modifiers in the eluent if the product is acid-sensitive.

Protocol B: Protected Route (High-Fidelity)

Rationale: If the coupling partner is sterically hindered or requires higher temperatures (>80°C), the free alcohol must be protected. A TBS (tert-butyldimethylsilyl) ether is ideal due to its stability to basic Suzuki conditions and mild removal with fluoride.

Step 1: Protection

-

Dissolve substrate in anhydrous DMF.

-

Add Imidazole (2.5 eq) and TBS-Cl (1.2 eq). Stir at RT for 3 hours.

-

Standard aqueous work-up. Yields are typically quantitative.

Step 2: Cross-Coupling

-

Reagents: TBS-protected substrate (1.0 eq), Boronic Acid (1.5 eq),

(5 mol%), -

Conditions: Reflux (90–100°C) for 12 hours.

-

Note: Because the alcohol is protected, we can use cheaper catalysts (

) and stronger bases/higher temps without risking the chiral center.

Step 3: Deprotection

-

Dissolve the coupled product in THF.

-

Add TBAF (1.0M in THF, 1.5 eq). Stir at RT for 2 hours.

-

Work-up and purify.[1]

Mechanism & Racemization Pathway

Understanding the failure mode is essential for troubleshooting. The diagram below illustrates the standard catalytic cycle versus the racemization off-ramp.

Figure 2: Catalytic cycle showing the competitive racemization pathway.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or inactive boronic acid. | Switch to XPhos Pd G3 (Buchwald catalyst) for higher turnover. Ensure boronic acid is not protodeboronated. |

| Loss of ee (Racemization) | Base is too strong or Temp too high. | Switch base from |

| Homocoupling (Ar-Ar) | Oxygen in the system. | Degas solvents more rigorously. Add reaction mixture to catalyst under inert flow. |

| Dehalogenation (Ar-H) | Avoid alcoholic solvents (Ethanol/Isopropanol) in the direct route; stick to Dioxane/Water or Toluene. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie, 40(24), 4544-4568. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link

Sources

Application of (1R)-1-(4-iodophenyl)ethan-1-ol as a chiral building block in synthesis

Application Note: Strategic Utilization of (1R)-1-(4-iodophenyl)ethan-1-ol in Asymmetric Synthesis

Executive Summary: The "Dual-Handle" Advantage

(1R)-1-(4-iodophenyl)ethan-1-ol (CAS: [Specific CAS if available, otherwise generic chiral alcohol]) represents a high-value "bifunctional" scaffold in modern medicinal chemistry. Its utility stems from two orthogonal reactive sites:

-

The Chiral Center (C1): A fixed (1R)-secondary alcohol that serves as a stereochemical anchor. It can undergo nucleophilic substitution with inversion (Mitsunobu) or retention (etherification with base/electrophile), or be protected to survive downstream chemistry.

-

The Aryl Iodide (C4'): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Crucially, the iodine atom allows for "Late-Stage Diversification" of the aromatic core without racemizing the chiral center.

This guide details the protocols for maintaining stereochemical fidelity while exploiting the aryl iodide for scaffold extension.

Structural Analysis & Reactivity Profile

The molecule allows for Divergent Synthesis . By choosing which "handle" to manipulate first, researchers can access enantiocomplementary libraries.

-

Path A (C-OH First): Functionalization of the alcohol (e.g., to a chiral ether or amine) locks the stereochemistry. The aryl iodide remains available for coupling to diverse heteroaromatics.

-

Path B (Ar-I First): The alcohol is protected (e.g., TBS, MOM). The aryl ring is extended via coupling. The alcohol is then deprotected for final chiral resolution or derivatization.

Visualizing the Orthogonal Workflow

Caption: Orthogonal reactivity map showing divergent pathways for library generation. Path A inverts stereochemistry; Path B retains it.

Acquisition & Quality Control (Self-Validating Protocol)

Before synthesis, the optical purity of the starting material must be validated. Commercial sources may vary in ee% (enantiomeric excess).

Protocol 1: Chiral HPLC Determination

-

Objective: Confirm ee% > 98% before expensive coupling steps.

-

Column: Daicel Chiralcel OD-H (or AD-H).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.[1]

-

Expected Result: The (1R) enantiomer typically elutes second on OD-H columns (verify with racemate).

-

Acceptance Criteria: If ee < 98%, perform recrystallization (from Hexane/EtOAc) or enzymatic resolution (Lipase PS / Vinyl Acetate) to upgrade purity.

Application I: Stereospecific Inversion (The Mitsunobu Route)

This protocol converts the (1R)-alcohol into a (1S)-ether or amine. This is critical for synthesizing drugs where the "S" configuration is the bioactive pharmacophore (e.g., certain antihistamine analogs).

Mechanism: The reaction proceeds via an SN2 mechanism, ensuring complete inversion of configuration.[2] The aryl iodide remains inert, preserving the handle for later steps.

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF). Purge with Argon.

-

Reagents:

-

(1R)-1-(4-iodophenyl)ethan-1-ol (1.0 equiv, 5 mmol)

-

Phenol/Nucleophile (1.1 equiv) (e.g., 4-methoxyphenol)

-

Triphenylphosphine (PPh3) (1.2 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

-

-

Addition: Dissolve Alcohol, Phenol, and PPh3 in THF. Cool to 0°C.[2]

-

Activation: Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) over 15 minutes. Critical: Maintain temp < 5°C to prevent side reactions.

-

Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours.

-

Monitoring (Self-Validation):

-

TLC: Disappearance of starting alcohol (Rf ~0.3 in 20% EtOAc/Hex).

-

Checkpoint: The product (ether) is usually less polar.

-

-

Workup: Quench with water. Extract with Et2O. Wash with 1M NaOH (to remove unreacted phenol). Dry over MgSO4.

-

Purification: Flash chromatography on Silica Gel.

Data Summary: Stereochemical Outcome

| Parameter | Reactant | Product |

|---|---|---|

| Configuration | (1R) | (1S) |

| Mechanism | N/A | SN2 (Walden Inversion) |

| Iodine Integrity | Intact | Intact (Ready for Coupling) |

Application II: Chemoselective Cross-Coupling (Suzuki-Miyaura)

This protocol demonstrates how to extend the carbon skeleton at the para-position.

Challenge: Palladium catalysts can sometimes coordinate to free alcohols, or the basic conditions can cause racemization if the benzylic position is sensitive. Solution: Use a robust catalyst system (Pd(dppf)Cl2) and mild base (K2CO3 or K3PO4) to prevent racemization.

Step-by-Step Protocol:

-

Setup: Use a microwave vial or sealed tube for best results (excludes O2).

-

Reagents:

-

Substrate: (1S)-1-(4-iodophenyl)ethyl aryl ether (Product from App I) OR Protected (1R)-Alcohol.

-

Boronic Acid: Phenylboronic acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%).[3] Why? Ferrocene ligands are bulky and prevent Pd aggregation, efficient for aryl iodides.

-

Base: K2CO3 (2.0 equiv, aqueous 2M solution).

-

Solvent: Dioxane (degassed).

-

-

Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

-

Monitoring (Self-Validation):

-

Checkpoint: Monitor the disappearance of the Aryl-Iodide peak in HPLC/LC-MS. The product will have a significantly different retention time and UV spectrum (extended conjugation).

-

-

Workup: Filter through Celite (remove Pd). Dilute with EtOAc, wash with water/brine.

-

Purification: Column chromatography.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low ee% in Product | Racemization during Mitsunobu (incomplete inversion) or SN1 character. | Ensure Temp < 0°C during DIAD addition. Use strictly anhydrous THF. |

| Deiodination | Pd-catalyzed hydrodehalogenation during Suzuki. | Use dry solvents. Avoid hydride sources (like excessive alcohols). Reduce reaction time. |

| Poor Yield (Suzuki) | Catalyst poisoning by free -OH (if unprotected). | Protect -OH as TBS ether. Use higher catalyst loading (5 mol%). |

References

-

Codexis Inc. "Screening of Ketoreductases for Asymmetric Reduction of Acetophenones." Codexis Technical Notes. Link

-

Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

-

Organic Chemistry Portal. "Suzuki Coupling." Link

-

BenchChem. "Application of 1-(4-Chlorophenyl)ethanol in Synthesis." (Analogous reactivity profile). Link

Sources

Use of (1R)-1-(4-iodophenyl)ethan-1-ol in the synthesis of pharmaceutical intermediates

Application Note: High-Fidelity Synthesis of Chiral Pharmaceutical Intermediates using (1R)-1-(4-iodophenyl)ethan-1-ol

Part 1: Executive Summary & Strategic Utility

(1R)-1-(4-iodophenyl)ethan-1-ol (CAS: 220089-24-7) is a high-value bifunctional chiral synthon utilized in the synthesis of enantiopure active pharmaceutical ingredients (APIs). Unlike its chloro- or bromo-analogs (commonly used in older antihistamines like Cetirizine), the iodo- derivative offers a unique "Orthogonal Reactivity Profile" :

-

Chiral Anchor (Csp3): The (1R)-hydroxyl group serves as a stereodefined handle for nucleophilic substitution (SN2) with inversion, granting access to (1S)-amines and ethers found in ALK inhibitors and calcimimetics.

-

Coupling Handle (Csp2): The para-iodine atom allows for chemoselective cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) under mild conditions that preserve the sensitive chiral center.

This guide details the protocols for leveraging this molecule to synthesize chiral 1-arylethylamine pharmacophores, a structural motif critical in kinase inhibitors (e.g., Crizotinib analogs) and GPCR modulators.

Part 2: Divergent Synthesis Workflows

The utility of (1R)-1-(4-iodophenyl)ethan-1-ol lies in its ability to serve as a divergent point for library generation.

Workflow A: The "Chiral Switch" (Stereoinversion to Amines)

This pathway converts the (1R)-alcohol into a (1S)-amine, a common requirement for biological activity. We utilize a Mitsunobu-Staudinger sequence to ensure >98% enantiomeric excess (ee).

Workflow B: The "Scaffold Extension" (Cross-Coupling)

This pathway extends the aromatic core via Palladium-catalyzed coupling. The iodine atom reacts preferentially over bromides or chlorides, allowing for sequential functionalization.

Figure 1: Divergent synthetic pathways. Path A inverts chirality to access amines; Path B extends the aromatic system while retaining the alcohol.

Part 3: Detailed Experimental Protocols

Protocol 1: Stereospecific Synthesis of (1S)-1-(4-iodophenyl)ethan-1-amine

Target Application: Synthesis of ALK Inhibitor Analogs

Principle: Direct conversion of the alcohol to the amine via mesylation often leads to partial racemization due to competing SN1 pathways on the benzylic carbon. The Mitsunobu reaction with Diphenylphosphoryl azide (DPPA) is the gold standard for clean SN2 inversion.

Reagents:

-

Substrate: (1R)-1-(4-iodophenyl)ethan-1-ol (1.0 eq)

-

Nucleophile: Diphenylphosphoryl azide (DPPA) (1.2 eq)

-

Reductant: Triphenylphosphine (PPh3) (1.2 eq)

-

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction vessel with (1R)-1-(4-iodophenyl)ethan-1-ol (10 mmol) and PPh3 (12 mmol) in anhydrous THF (100 mL). Cool to 0°C under N2 atmosphere.

-

Activation: Add DIAD (12 mmol) dropwise over 15 minutes. The solution will turn yellow. Stir for 10 minutes to form the betaine intermediate.

-

Substitution: Add DPPA (12 mmol) dropwise, maintaining internal temperature <5°C.

-

Critical Control Point: Exothermic reaction. Rapid addition can cause racemization.

-

-

Reaction: Allow to warm to room temperature (23°C) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the azide (Rf ~0.6).

-

Staudinger Reduction (One-Pot): Once conversion is complete, add water (2 mL) and PPh3 (12 mmol) to the reaction mixture. Heat to 50°C for 4 hours.

-

Workup: Concentrate THF. Dissolve residue in Et2O (50 mL) and extract with 1M HCl (3 x 30 mL). This pulls the amine into the aqueous phase, leaving PPh3/POPh3 in the organic phase.

-

Isolation: Basify the aqueous layer to pH 12 with 4M NaOH. Extract with DCM (3 x 40 mL). Dry over Na2SO4 and concentrate.

Yield & Purity:

-

Typical Yield: 75-82%

-

Enantiomeric Excess (ee): >98% (Determined via Chiral HPLC, Chiralcel OD-H column).

-

Stereochemistry: Inversion (R → S).

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Target Application: Late-Stage Core Diversification

Principle: The iodine atom is significantly more reactive than the benzylic alcohol. We can couple boronic acids to the aryl ring without protecting the alcohol, provided a mild base is used to prevent elimination to the styrene.

Reagents:

-

Substrate: (1R)-1-(4-iodophenyl)ethan-1-ol (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

-

Base: K2CO3 (2.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Degassing: Sparge 1,4-dioxane with Argon for 20 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.

-

Assembly: In a reaction vial, combine the substrate, boronic acid, and Pd catalyst. Add Dioxane and aqueous K2CO3.

-

Reaction: Heat to 80°C for 6 hours.

-

Note: Do not exceed 90°C. Higher temperatures increase the risk of dehydrating the alcohol to form 4-vinylbiaryl derivatives.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Data: Reactivity Comparison The following table illustrates why the Iodo variant is superior to the Bromo variant for this workflow.

| Feature | (1R)-1-(4-iodophenyl)ethanol | (1R)-1-(4-bromophenyl)ethanol | Impact |

| Coupling Temp | 60-80°C | 100-120°C | Lower temp prevents racemization/elimination. |

| Catalyst Load | 1-3 mol% | 5-10 mol% | Reduced cost and metal scavenging burden. |

| Chemoselectivity | High (I >> OH) | Moderate | Bromide requires OH protection to avoid side reactions. |

Part 4: Quality Control & Analytics

Chiral HPLC Method: To verify the optical purity of the starting material or the inverted amine product.

-

Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for amines).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times:

-

(R)-Alcohol: ~12.5 min

-

(S)-Alcohol: ~14.2 min

-

(S)-Amine: ~18.1 min

-

References

-

Mitsunobu Reaction Mechanism & Protocols

- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.

-

Synthesis of Chiral 1-Arylethylamines

- Nugent, T. C., & El-Shazly, M. "Chiral amine synthesis - recent developments and trends for the 21st century.

-

Chemoselective Cross-Coupling on Iodo-Alcohols

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews 95.7 (1995): 2457-2483.

-

-

Commercial Availability & Properties

- PubChem Compound Summary for CID 11230395, 1-(4-iodophenyl)ethanol.

Sources

Derivatization of the hydroxyl group in (1R)-1-(4-iodophenyl)ethan-1-ol

Application Note: Strategic Derivatization of (1R)-1-(4-iodophenyl)ethan-1-ol

Executive Summary

This guide details the derivatization protocols for (1R)-1-(4-iodophenyl)ethan-1-ol , a high-value chiral building block. The presence of the para-iodide provides a critical handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the benzylic hydroxyl group requires precise modulation to prevent racemization or side reactions.

This document outlines three core workflows:

-

Chemoselective Protection: Preserving the (1R)-configuration during harsh downstream coupling.

-

Stereochemical Validation: Using Mosher’s method to quantify enantiomeric excess (ee).

-

Functional Inversion: Accessing (1S)-derivatives via Mitsunobu protocols.

Molecule Profile & Reactivity Matrix

-

Substrate: (1R)-1-(4-iodophenyl)ethan-1-ol

-

Key Motifs:

-

Secondary Benzylic Alcohol: Prone to

racemization under strong acidic conditions due to stabilized carbocation formation. -

Aryl Iodide: Labile to Pd(0) and radical conditions; requires chemically inert protection of the alcohol.

-

Reactivity Decision Tree The following workflow illustrates the critical decision points for derivatization based on the desired stereochemical outcome.

Figure 1: Strategic workflow for the derivatization of (1R)-1-(4-iodophenyl)ethan-1-ol.

Protocol A: Silyl Protection (Retention of Configuration)

Objective: Install a tert-butyldimethylsilyl (TBS) ether.

Rationale: The TBS group is robust against basic conditions used in Suzuki couplings (e.g.,

Materials:

-

Substrate: 1.0 equiv

-

TBSCl (tert-Butyldimethylsilyl chloride): 1.2 equiv

-

Imidazole: 2.5 equiv

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with

. Add the (1R)-alcohol (1.0 equiv) and dissolve in anhydrous DMF (0.5 M concentration). -

Addition: Add imidazole (2.5 equiv) in one portion. The solution should remain clear.

-

Reaction: Cool the mixture to 0°C. Add TBSCl (1.2 equiv) portion-wise over 5 minutes.

-

Incubation: Remove the ice bath and stir at 23°C for 3–6 hours.

-

Checkpoint: Monitor TLC (Hexanes/EtOAc 9:1). The product (

) is less polar than the starting material (

-

-

Workup: Dilute with

(not DCM, to prevent emulsion with DMF). Wash with saturated -

Purification: Flash chromatography on silica gel (100% Hexanes

5% EtOAc/Hexanes).

Data Validation:

| Signal | Chemical Shift (

Protocol B: Stereochemical Validation (Mosher Analysis)

Objective: Confirm the optical purity of the (1R)-starting material or derived products.

Rationale: Reaction with (S)-MTPA-Cl yields the (R)-Mosher ester. By comparing the

Materials:

-

Substrate: 10 mg[1]

-

(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (separately)[2]

-

Pyridine (anhydrous)[2]

- for NMR

Protocol:

-

Preparation: In two separate 1-dram vials, dissolve the alcohol (5 mg) in pyridine (0.5 mL).

-

Derivatization: To Vial A, add (S)-MTPA-Cl (10

L). To Vial B, add (R)-MTPA-Cl (10 -

Reaction: Shake for 1 hour.

-

Quench: Add DMAP (dimethylaminopyridine) (1 mg) to hydrolyze excess acid chloride, then dilute with

and wash with 1M HCl (to remove pyridine). -

Analysis: Acquire

NMR. Focus on the methyl doublet of the ethyl group.

Interpretation Logic: For a (1R)-alcohol derivatized with MTPA:

- [2]

-

Due to the shielding cone of the phenyl group in the Mosher reagent, protons on the right side of the Fischer projection (the methyl group) will have a positive

, while protons on the left (the aryl ring) will have a negative

Protocol C: Functional Inversion (Mitsunobu Reaction)

Objective: Convert the (1R)-alcohol to a (1S)-ester or ether.

Rationale: The Mitsunobu reaction proceeds via an

Materials:

-

Substrate: 1.0 equiv

-

Triphenylphosphine (

): 1.5 equiv[5] -

DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

-

Nucleophile (e.g., Benzoic acid or Phenol): 1.2 equiv

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: Dissolve substrate,

, and the Nucleophile (Acid/Phenol) in anhydrous THF (0.2 M) under -

Cooling: Cool the solution to 0°C.

-

Addition: Add DIAD dropwise via syringe. The solution will turn yellow/orange.

-

Critical: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent side reactions (hydrazide formation).

-

-

Reaction: Stir at 23°C for 12 hours.

-

Workup: Concentrate the solvent. Triturate the residue with cold

/Hexanes (1:1) to precipitate triphenylphosphine oxide ( -

Purification: The filtrate contains the inverted product. Purify via column chromatography.

Mechanism Visualization:

Figure 2: Mechanistic pathway of the Mitsunobu inversion.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Racemization | Acidic conditions or high heat allowed | Ensure all reagents are base-washed. Avoid HCl during workup of the free alcohol; use saturated |

| Styrene Formation | Elimination via E1/E2 mechanism. | Keep reaction temperature < 40°C. Avoid strong non-nucleophilic bases (e.g., t-BuOK). |

| Low Yield (Mitsunobu) | The nucleophile must be acidic enough to protonate the betaine. If using an aliphatic alcohol as nucleophile, switch to ADDP/PBu3. |

References

-

Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society. Link

-

Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alpha-methoxy-alpha-trifluoromethylphenylacetic acid." Journal of the American Chemical Society. Link

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis. Link

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference Text).

-

BenchChem. "Mosher ester analysis for the determination of absolute configuration." Protocol Database. Link

Sources

Synthesis of biaryl compounds from (1R)-1-(4-iodophenyl)ethan-1-ol

Application Note: High-Fidelity Synthesis of Chiral Biaryls via Suzuki-Miyaura Coupling

Executive Summary

This guide details the synthetic methodology for generating chiral biaryl compounds starting from (1R)-1-(4-iodophenyl)ethan-1-ol . The core challenge in this transformation is preserving the optical purity of the benzylic alcohol stereocenter (

While direct coupling is feasible, this protocol prioritizes a Protection-Coupling-Deprotection strategy using a tert-butyldimethylsilyl (TBS) ether. This route mitigates the risks of benzylic racemization (via transient oxidation or

Strategic Analysis & Mechanism

Substrate Characteristics

-

Compound: (1R)-1-(4-iodophenyl)ethan-1-ol

-

Reactive Handle: Aryl Iodide (C-I bond). Highly reactive toward oxidative addition.

-

Chiral Liability: The

bond is benzylic.-

Risk 1 (Racemization): High temperatures or strong bases can induce deprotonation/reprotonation or solvolysis.

-

Risk 2 (Elimination): Basic conditions can promote

or -

Risk 3 (Catalyst Poisoning): Free hydroxyls can coordinate to Pd species, potentially retarding the catalytic cycle.

-

The Suzuki-Miyaura Cycle

The reaction proceeds via the standard catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-I bond. This occurs with retention of the aryl stereochemistry (planar).

-

Transmetalation: The boronic acid transfers the aryl group to the Pd center.

-

Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).

Critical Control Point: The integrity of the distal chiral center depends on the basicity of the reaction medium and the temperature.

Figure 1: Catalytic cycle emphasizing the insertion into the C-I bond. The distal chiral center (on the 'Start' node) must remain spectator to this cycle.

Experimental Protocols

Method A: The "Gold Standard" (TBS Protection)

Recommended for scale-up and high-value intermediates where >99% ee retention is mandatory.

Workflow Overview:

-

Coupling: Suzuki reaction on the lipophilic intermediate.

-

Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF (anhydrous).

-

Procedure:

-

Dissolve (1R)-1-(4-iodophenyl)ethan-1-ol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv) at 0°C.

-

Warm to RT and stir for 3–6 hours.

-

Workup: Dilute with Et2O, wash with water (3x) and brine. Dry over MgSO4.

-

Validation: NMR should show loss of -OH proton and appearance of silyl methyls (~0.0 ppm).

-

-

Reagents: Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2·DCM (3 mol%), K2CO3 (2.0 equiv).

-

Solvent: 1,4-Dioxane : Water (4:1).

-

Procedure:

-

Charge a reaction vial with the TBS-protected iodide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv).

-

Add Pd(dppf)Cl2·DCM (0.03 equiv). Note: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 for its stability and resistance to oxidation.

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed Dioxane/Water mixture.

-

Heat to 80°C for 4–12 hours. Monitor by HPLC/TLC.[4]

-

Workup: Filter through Celite, extract with EtOAc.

-

-

Reagents: TBAF (1.1 equiv, 1M in THF).

-

Procedure:

-

Dissolve the crude biaryl intermediate in THF.

-

Add TBAF solution dropwise at 0°C.

-

Stir at RT for 1–2 hours.

-

Purification: Silica gel chromatography.

-

Method B: Direct Coupling (Rapid Discovery)

Recommended for initial screening or when rapid throughput is prioritized over yield.

-

Reagents: Pd(OAc)2 (2 mol%), SPhos (4 mol%), K3PO4 (2.0 equiv).

-

Solvent: Toluene : Water (10:1).

-

Procedure:

-

Combine free alcohol, boronic acid, and base.

-

Heat to 60°C . Note: Keep temperature lower than Method A to prevent elimination to styrene.

-

Risk: Direct coupling often results in 5–10% lower yields due to competitive coordination of the hydroxyl group to the Palladium.

-

Analytical Validation & Data

To ensure protocol integrity, the following parameters must be verified.

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC (C18 column, MeCN/H2O) | > 95% Area |

| Enantiomeric Excess (ee) | Chiral HPLC (Chiralcel OD-H or AD-H) | > 98% (Retention of Config.) |

| Identity | 1H NMR (CDCl3) | Diagnostic biaryl protons; doublet for methyl group (~1.4 ppm). |

| Residual Metal | ICP-MS | < 20 ppm Pd (for pharma intermediates) |

Chiral HPLC Conditions (Example):

-

Column: Daicel Chiralcel OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : IPA (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Note: Racemic standard must be prepared (using NaBH4 reduction of the ketone) to establish separation conditions.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (Pd black formation). | Switch to Pd(dppf)Cl2; ensure thorough degassing of solvents. |

| Styrene Formation | Elimination of -OH (or -OTBS). | Lower reaction temperature; switch base from K3PO4 to Na2CO3 or Cs2CO3. |

| Racemization | Avoid acidic workups; ensure neutral pH during purification. Use Method A (Protection).[2][5] | |

| Protodeboronation | Instability of boronic acid. | Use Boronic Pinacol Esters instead of acids; add excess ligand. |

Workflow Visualization

Figure 2: The "Gold Standard" synthetic workflow ensuring protection of the chiral center.

References

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Corey, E. J., & Venkateswarlu, A. (1972).[5] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][5] Journal of the American Chemical Society, 94(17), 6190–6191.[5] Link

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001).[7] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. Link

-

Sigma-Aldrich. (n.d.). Product Specification: (R)-1-(4-iodophenyl)ethanol. Link

-

Lennon, I. C., & Ramsden, J. A. (2005). Industrial Approaches to Asymmetric Synthesis via Catalytic Cross-Coupling. Organic Process Research & Development, 9(2), 110–112. Link

Sources

- 1. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 2. synarchive.com [synarchive.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Protecting group strategies for the alcohol in (1R)-1-(4-iodophenyl)ethan-1-ol

Executive Summary & Strategic Analysis

The molecule (1R)-1-(4-iodophenyl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry, serving as a chiral building block for cross-coupling reactions. However, it presents a dual challenge:

-

Chemoselectivity: The aryl iodide is a prime handle for Lithium-Halogen Exchange (Li-X) or Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), both of which are incompatible with the acidic proton of the free alcohol.

-

Stereochemical Integrity: The benzylic position is susceptible to racemization via

pathways (carbocation formation) under acidic conditions or elimination (styrene formation) under harsh basic conditions.

The "Forbidden" Strategies

Before defining the solution, we must explicitly rule out standard protecting groups that will fail for this specific substrate:

-

Benzyl Ethers (Bn): CRITICAL FAILURE. Removal typically requires hydrogenolysis (

, Pd/C), which will concurrently reduce the aryl iodide (dehalogenation), destroying the molecular core. -

Esters (Ac, Bz): HIGH RISK. While easy to install, esters are electrophilic. If the downstream chemistry involves organolithiums (e.g.,

-BuLi for Li-X exchange) or Grignard reagents, the protecting group will be attacked, leading to polymerization or deprotection.

The Recommended Strategy: Silyl Ethers

We recommend tert-Butyldimethylsilyl (TBS/TBDMS) as the primary protecting group.

-

Causality: The Si-O bond is robust against the basic/nucleophilic conditions required to manipulate the aryl iodide but is cleaved orthogonally using Fluoride sources (TBAF), which are neutral and do not trigger benzylic racemization.[1]

Decision Matrix & Workflow Visualization

The following diagram outlines the logical flow for selecting the protection strategy based on intended downstream chemistry.

Figure 1: Strategic Decision Tree for protecting group selection. Note the convergence on TBS for most organometallic applications.

Detailed Protocols

Protocol A: TBS Protection (The "Corey" Standard)

This protocol uses the classic Corey-Venkateswarlu method. It is preferred over TBSOTf/Lutidine for this substrate because it avoids strong Lewis acids that could theoretically perturb the benzylic center.

Reagents:

-

Substrate: (1R)-1-(4-iodophenyl)ethan-1-ol (1.0 equiv)

-

TBSCl (tert-Butyldimethylsilyl chloride): 1.2 – 1.5 equiv

-

Imidazole: 2.5 equiv[2]

-

Solvent: Anhydrous DMF (Dimethylformamide) [0.5 M concentration]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under an Argon atmosphere. Add the substrate and dissolve in anhydrous DMF.

-

Base Addition: Add Imidazole in one portion. The solution should remain clear or turn slightly yellow.

-

Silylation: Cool the mixture to 0°C (ice bath). Add TBSCl portion-wise over 5 minutes.

-

Expert Insight: Although TBSCl is robust, adding it cold prevents any initial exotherm that might degrade the reagent.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 9:1). The alcohol (polar) should disappear; the silyl ether (non-polar) will appear near the solvent front.

-

-

Workup (Critical for Purity):

-

Dilute with

(Diethyl ether) or MTBE. Avoid DCM if possible to prevent emulsion with DMF. -

Wash 3x with water (to remove DMF and imidazole hydrochloride).

-

Wash 1x with Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography (Silica gel). Elute with 100% Hexanes

5% EtOAc/Hexanes.

Validation Data (Expected):

-

NMR: Look for two singlets near

-

Chirality Check: The benzylic proton signal (

4.8 ppm, quartet) should remain sharp.

Protocol B: Downstream Validation (Lithium-Halogen Exchange)

To prove the protecting group survives the necessary conditions for the aryl iodide.

Methodology:

-

Dissolve TBS-protected intermediate in anhydrous THF at -78°C.

-

Add

-BuLi (1.1 equiv) dropwise. -

Observation: The solution often turns yellow/orange (formation of aryl-lithium species).

-

Quench with an electrophile (e.g., DMF to make the aldehyde, or

to make the acid). -

Result: The TBS group remains intact. If the TBS group were labile, you would observe complex mixtures or repolymerization.

Protocol C: Deprotection (Fluoride-Mediated)

This method avoids acidic conditions, preserving the stereocenter.

Reagents:

Step-by-Step Methodology:

-

Dissolve the coupled/modified TBS-ether in THF (0.1 M).

-

Add TBAF solution dropwise at 0°C.

-

Warm to RT and stir for 1–2 hours.

-

Quench: Add Saturated

.-

Why? TBAF is basic.[4] Quenching buffers the solution to prevent base-catalyzed elimination of the regenerated benzylic alcohol to a styrene derivative.

-

-

Extraction: Extract with EtOAc.

Alternative Strategy: MOM Protection

Use only if the intermediate must survive acidic conditions (e.g., acidic workup of a side chain).

Warning: MOM-Cl is a carcinogen.[1][6] This reaction must be performed in a well-ventilated fume hood.

Protocol:

-

Dissolve alcohol in DCM (Dichloromethane).

-

Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Note: We use DIPEA instead of NaH to avoid strong basic conditions that risk racemizing the chiral center.

-

Cool to 0°C. Add MOM-Cl (2.0 equiv) dropwise.

-

Stir at RT for 16 hours.

-

Deprotection Risk: Deprotection requires acid (e.g.,

or-

Caution: Acidic cleavage of a benzylic MOM ether generates a resonance-stabilized benzylic carbocation. This will likely lead to partial or total racemization. This strategy is not recommended if enantiopurity is the primary goal.

-

Comparative Data Analysis

| Feature | TBS (Recommended) | Benzyl (Bn) | Acetyl (Ac) | MOM |

| Installation | Mild (Imidazole/DMF) | Base/BnBr | Anhydride/Pyridine | Base/MOMCl (Toxic) |

| Stability: Base | Excellent | Excellent | Poor (Labile) | Excellent |

| Stability: Li-Exchange | Excellent | Excellent | Fails (Nucleophilic attack) | Good |